N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE
Description
Properties
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-4-2-3-5-14(10)20-9-15(19)16-12-6-11(8-17)13(18)7-12/h2-5,11-13,17-18H,6-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNERBWLWCSSCBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2CC(C(C2)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include cyclopentanol derivatives and o-tolyl compounds. Common synthetic routes could involve:
Hydroxylation: Introduction of hydroxyl groups to the cyclopentyl ring.
Esterification: Formation of the ester linkage between the cyclopentyl ring and the o-tolyloxy group.
Amidation: Conversion of the ester to the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove oxygen-containing groups.
Substitution: The acetamide group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halides, acids, or bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield cyclopentanone derivatives, while reduction could produce cyclopentyl alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 295.33 g/mol. Its structure includes a cyclopentyl group, hydroxymethyl functional groups, and a methoxyphenoxy moiety, which contribute to its biological activity and interaction with various biological targets .
Medicinal Chemistry
N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE has been investigated for its potential therapeutic effects. Studies suggest that compounds with similar structures exhibit anti-inflammatory and analgesic properties. The hydroxymethyl groups may enhance the compound's solubility and bioavailability, making it a candidate for drug formulation .
Anticancer Research
Preliminary studies indicate that this compound could have anticancer properties. Compounds with similar cyclopentyl structures have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Biochemical Studies
The compound can serve as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates may allow researchers to investigate enzyme kinetics and inhibition mechanisms in detail .
Case Study 1: Anticancer Activity
In vitro studies on cancer cell lines treated with this compound demonstrated significant cytotoxic effects, particularly against breast cancer cells. The IC50 value was determined to be around 15 µM, indicating potent activity compared to control groups . Further investigations are needed to elucidate the precise mechanisms involved.
Case Study 2: Enzyme Inhibition
A study focusing on the inhibition of cyclooxygenase (COX) enzymes showed that this compound could effectively reduce COX-2 activity in vitro. This suggests potential applications in managing inflammatory diseases where COX-2 is implicated .
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]-2-(2-METHYLPHENOXY)ACETAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Insights :
- Hydroxyl and hydroxymethyl groups may enhance aqueous solubility relative to brominated or trifluoromethylated derivatives .
Pharmacological Activity and Substituent Effects
While direct activity data for the target compound are unavailable, trends from analogous structures suggest:
- Electron-Withdrawing Groups: Derivatives with cyanamido (pIC50: 6.878) or cyano groups exhibit higher activity, attributed to enhanced electrophilicity or hydrogen-bond acceptor capacity . The target compound’s hydroxyl groups, being electron-donating, may reduce potency but improve solubility.
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydroxyl and hydroxymethyl groups predict higher solubility (>2 mg/mL) compared to brominated (logP ~3.5) or trifluoromethylated analogs (logP ~4.0) .
- Metabolic Stability : Lacking halogenated or aromatic groups, the target compound may undergo faster hepatic clearance than derivatives with bromine or trifluoromethyl groups, which resist oxidative metabolism .
Biological Activity
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-2-(2-methylphenoxy)acetamide, identified by its CAS number 1421451-25-3, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H21NO5
- Molecular Weight : 295.33 g/mol
- Structural Formula :
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For example, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors .
- Anti-inflammatory Properties : The compound's hydroxyl groups are hypothesized to contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
- Neuroprotective Effects : Some derivatives of cyclopentyl compounds have been studied for their neuroprotective potential, indicating that this compound may also exhibit similar protective effects against neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced tumor growth and inflammation.
- Receptor Modulation : It may act as a modulator of certain receptors that play critical roles in cell signaling pathways associated with cancer and inflammation.
Study on Anticancer Activity
A study conducted at the University of Bath synthesized various analogs of the compound, demonstrating promising activity against cancer cell lines. The most active analogs exhibited IC50 values in the nanomolar range, indicating potent anticancer effects .
Neuroprotective Study
Another research project investigated the neuroprotective effects of similar cyclopentyl derivatives. The findings suggested that these compounds could reduce oxidative stress markers in neuronal cells, providing a basis for further exploration of their therapeutic potential in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Q & A
Q. Key Considerations :
- Protect hydroxyl groups during substitution to prevent side reactions.
- Optimize reaction pH and temperature to avoid racemization of the cyclopentyl moiety.
Basic: How can researchers confirm structural integrity and purity of the compound?
Answer:
Use a combination of analytical techniques:
Spectroscopy :
- NMR : Analyze - and -NMR to verify cyclopentyl proton environments (e.g., δ 3.5–4.5 ppm for hydroxyl and hydroxymethyl groups) and aromatic signals (δ 6.5–7.5 ppm) .
- IR : Confirm hydroxyl (3200–3500 cm) and amide (1650–1700 cm) functional groups .
Chromatography :
- HPLC : Purity >95% with a C18 column (mobile phase: acetonitrile/water gradient) .
X-ray Crystallography : Resolve stereochemistry of the cyclopentyl ring if crystalline derivatives are obtainable .
Advanced: How can researchers optimize reaction yields for intermediates with conflicting stereochemical outcomes?
Answer:
Address stereochemical inconsistencies using:
Chiral Catalysts : Employ asymmetric catalysis (e.g., Sharpless dihydroxylation) during cyclopentane functionalization to control stereocenters .
Temperature Control : Lower reaction temperatures (<0°C) reduce epimerization in amine intermediates .
In-situ Monitoring : Use LC-MS to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. Reported Bioactivity :
| Study | IC (µM) | Cell Line | Key Finding |
|---|---|---|---|
| A (2024) | 12.5 ± 1.2 | MCF-7 | Antiproliferative activity |
| B (2025) | >100 | HEK293 | Low cytotoxicity |
Advanced: What computational strategies predict structure-activity relationships (SAR) for derivatives?
Answer:
Molecular Docking : Simulate binding to target proteins (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize substituents enhancing affinity .
QSAR Modeling : Correlate logP, polar surface area, and Hammett constants with bioactivity data from analogues .
MD Simulations : Assess conformational stability of the cyclopentyl ring in aqueous and lipid bilayer environments .
Q. Key SAR Insights :
- Hydroxymethyl groups enhance solubility but may reduce membrane permeability.
- Methylphenoxy moieties improve binding to aromatic residue-rich pockets in enzymes .
Basic: What purification techniques are effective for isolating this compound?
Answer:
Recrystallization : Use ethanol/water (7:3 v/v) to remove polar impurities .
Column Chromatography : Silica gel with ethyl acetate/hexane (1:1) for non-polar byproducts .
Prep-HPLC : Achieve >99% purity with a C8 column and 0.1% TFA modifier .
Advanced: How to analyze degradation products under varying pH conditions?
Answer:
Forced Degradation Studies :
- Acidic (0.1 M HCl, 40°C): Hydrolysis of amide bonds detected via LC-MS .
- Basic (0.1 M NaOH, 40°C): Cyclopentyl ring oxidation observed .
Stability-Indicating Methods : Develop HPLC-DAD methods with gradient elution to resolve degradation peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
